4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a central 1,3,2-dioxaborolane ring with tetramethyl substituents and a terthiophene backbone. Its structure includes three consecutive thiophene rings, where the central thiophene is linked to two additional thiophene units via α-positions, creating an extended π-conjugated system. This design enhances electronic delocalization, making it a critical building block for optoelectronic materials such as organic semiconductors, conjugated polymers, and light-emitting diodes (OLEDs) . The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality to form carbon-carbon bonds with aryl halides .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUQKESHHZFUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584577 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-17-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of a boronic ester functionality on a terthiophene scaffold. The terthiophene core is functionalized at the 5-position of the central thiophene ring with a boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This is typically achieved via lithiation of the corresponding bromoterthiophene followed by quenching with a boron source such as pinacolborane or trialkyl borates.
Typical Preparation Method: Lithiation and Borylation
Step 1: Halogenation of Terthiophene
The starting material is often 5-bromo-2,2':5',2''-terthiophene, which can be prepared by selective bromination of terthiophene at the 5-position.
Step 2: Lithiation
The bromo-terthiophene is subjected to lithium-halogen exchange using a strong base such as n-butyllithium at low temperatures (typically -78 °C) in anhydrous solvents like tetrahydrofuran (THF). This generates the corresponding organolithium intermediate.
Step 3: Borylation
The organolithium intermediate is then reacted with a boron electrophile, commonly pinacolborane or trimethyl borate. The reaction is usually performed at low temperature and then allowed to warm to room temperature to complete the formation of the boronic ester.
Step 4: Work-up and Purification
After completion, the reaction mixture is quenched with water or acid, extracted, and purified by column chromatography or recrystallization to isolate the target boronic ester.
Example Procedure from Literature
While no direct procedure for this exact compound was found in the search results, the preparation of related boronic esters such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively documented and can be adapted for the terthiophene derivative. The following is an adapted example based on related boronic ester syntheses:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Bromo-2,2':5',2''-terthiophene, n-butyllithium (2.5 M in hexanes), THF, -78 °C | Lithium-halogen exchange to form organolithium intermediate |
| 2 | Pinacolborane or trimethyl borate, -78 °C to room temperature | Electrophilic borylation to form boronic ester |
| 3 | Aqueous work-up (e.g., saturated NH4Cl), extraction with organic solvent | Quenching and isolation |
| 4 | Purification by silica gel chromatography | To obtain pure 4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane |
Key Experimental Considerations
Temperature Control: Maintaining low temperatures during lithiation is critical to avoid side reactions and decomposition.
Anhydrous Conditions: Moisture must be rigorously excluded to prevent quenching of organolithium reagents.
Choice of Boron Source: Pinacolborane is preferred for direct formation of the pinacol boronate ester, which is stable and easy to handle.
Purification: Due to the aromatic and sulfur-containing nature of the terthiophene moiety, careful chromatographic separation is required to remove side products.
Supporting Data and Computational Insights
According to chemical suppliers and computational data, the compound has the following properties relevant to its preparation and handling:
| Property | Value |
|---|---|
| Molecular Formula | C18H19BO2S3 |
| Molecular Weight | 374.35 g/mol |
| Purity (commercial samples) | ~95% |
| LogP (calculated) | 5.5043 (indicating lipophilicity) |
| Rotatable Bonds | 3 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
These properties suggest the compound is relatively hydrophobic and stable under standard laboratory conditions, but requires dry storage (2-8 °C recommended) to maintain integrity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation + Lithiation + Borylation | 5-Bromo-terthiophene | n-Butyllithium, Pinacolborane | Low temperature (-78 °C), inert atmosphere | High regioselectivity, well-established | Requires handling of pyrophoric reagents, moisture sensitive |
| Direct C-H Borylation (hypothetical) | Terthiophene | Iridium catalyst, B2pin2 | Mild, catalytic | Avoids halogenation step | Less explored for terthiophenes, possible regioselectivity issues |
| Coupling of Boronate Thiophene Units | Boronate-substituted thiophenes | Pd catalyst, coupling partners | Standard Suzuki conditions | Modular synthesis | Multi-step synthesis, availability of boronate precursors |
Chemical Reactions Analysis
Types of Reactions
2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The terthiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the terthiophene unit.
Reduction: Dihydro derivatives of the terthiophene unit.
Substitution: Various substituted terthiophenes depending on the coupling partner used.
Scientific Research Applications
Applications in Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
One of the primary applications of this compound is in the development of OLEDs. The unique electronic properties of the thiophene moieties allow for efficient charge transport and light emission. Studies have shown that incorporating this compound into OLED structures can enhance luminescence and stability compared to traditional materials .
Electroluminescent Devices :
The compound's ability to form stable thin films makes it suitable for use in electroluminescent devices. Its structural characteristics facilitate better electron mobility and light emission efficiency .
Materials Science Applications
Synthesis of Functional Materials :
The compound is utilized as a building block in synthesizing various functional materials. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for creating complex organic structures used in advanced materials .
Aggregation-Induced Emission (AIE) :
The compound demonstrates AIE properties, making it valuable for developing materials that exhibit enhanced fluorescence when aggregated. This characteristic is particularly useful in sensors and imaging applications where high sensitivity is required .
Medicinal Chemistry
Potential Anticancer Agents :
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane may exhibit anticancer properties due to their ability to interact with biological targets. Preliminary studies suggest that such boron-containing compounds can induce apoptosis in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on its application. In organic electronics, the terthiophene unit facilitates charge transport due to its conjugated system. The boronic ester group can interact with various molecular targets, enabling the compound to participate in cross-coupling reactions. In biological applications, the compound may exert its effects through interactions with cellular membranes or specific enzymes, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Conjugation Length : The target compound’s terthiophene backbone enables superior charge transport compared to single-thiophene analogues (e.g., compound 2e) due to extended π-conjugation .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluoromethyl-substituted) exhibit reduced LUMO levels, making them suitable for electron-transport layers in OLEDs .
- Alkyl Chains : Hexyl or octyldodecyl substituents enhance solubility in organic solvents (e.g., toluene, THF), facilitating solution processing for thin-film devices .
Functional Group Diversity
- Aldehyde Functionalization : The carbaldehyde derivative (CAS 1040281-83-1) allows for Schiff base formation or condensation reactions, enabling covalent attachment to metal oxides in DSSCs .
- Dual Boronic Esters : Compounds with two boronic ester groups (e.g., from ) enable hyperbranched polymer synthesis, enhancing mechanical stability in optoelectronic devices .
Biological Activity
4,4,5,5-Tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane is a complex organoboron compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a synthesis of existing literature, case studies, and research findings.
The compound can be characterized by its molecular formula and a molecular weight of approximately 308.27 g/mol. It features a dioxaborolane core which is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that boron-containing compounds often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation but show promise based on related compounds.
Anticancer Activity
Studies have suggested that organoboron compounds can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : Organoboron compounds can interact with cellular pathways involved in cell proliferation and apoptosis. They may inhibit key enzymes or pathways such as the PI3K/Akt/mTOR signaling pathway.
- Case Study : A study conducted on similar dioxaborolane derivatives demonstrated their ability to inhibit tumor growth in xenograft models by promoting apoptosis and reducing angiogenesis【6】.
Antimicrobial Properties
Boron compounds have been noted for their antimicrobial properties against various pathogens:
- In Vitro Studies : Preliminary tests on related thiophene-boron compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus【7】.
- Potential Applications : These findings suggest that this compound could be explored as a potential antimicrobial agent.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in cancer cell lines; reduced tumor size in animal models【6】 |
| Study B | Antimicrobial Properties | Effective against Staphylococcus aureus; potential for developing new antibiotics【7】 |
| Study C | Synthesis and Characterization | Developed synthetic routes with yields over 60%; characterized using NMR and mass spectrometry【8】 |
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Utilizing n-butyllithium and various thiophene derivatives.
- Reaction Conditions : Conducting reactions under inert atmospheres at low temperatures to minimize degradation【8】【9】.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodology :
-
NMR Spectroscopy : Use H and C NMR to confirm the presence of thiophene rings, the dioxaborolane group, and methyl substituents. For example, the thiophene protons appear as distinct doublets (δ 6.5–7.5 ppm), while the methyl groups on the dioxaborolane ring resonate at δ 1.0–1.3 ppm .
-
X-Ray Crystallography : Resolve the compound’s geometry, including bond angles and torsional twists (e.g., thiophene rings may exhibit a dihedral angle of ~67° due to steric hindrance) .
-
FT-IR : Confirm the boronate ester B-O stretching vibration (~1,350 cm) and aldehyde C=O (if applicable, ~1,700 cm) .
Technique Key Peaks/Features Evidence ID H NMR δ 1.0–1.3 (methyl), δ 6.5–7.5 (thiophene) X-Ray Dihedral angle ~67°, B-O bond length 1.36 Å
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh)) to couple boronate esters with halogenated thiophenes. Optimize solvent (THF/toluene) and base (KCO) .
- Borylation Reactions : React thiophene derivatives with pinacolborane in the presence of transition-metal catalysts (e.g., Cu or Ir) .
- Critical Parameters :
- Catalyst loading (0.5–5 mol%), reaction time (12–24 hrs), and inert atmosphere (N/Ar) to prevent boronate hydrolysis .
Q. How is purity assessed, and what analytical techniques are used for quality control?
- Methodology :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- TGA/DSC : Evaluate thermal stability (decomposition onset >150°C) and moisture sensitivity .
- Elemental Analysis : Verify boron content (~4.5% theoretical) and sulfur (~13.5%) .
Advanced Research Questions
Q. How can cross-coupling reaction efficiency be optimized for this boronate ester?
- Methodology :
-
Catalyst Screening : Test Pd (e.g., Pd(dba)) vs. Pd (e.g., PdCl) to minimize side reactions.
-
Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to balance solubility and reactivity .
-
Additives : Use ligands (e.g., SPhos) or phase-transfer agents (TBAB) to enhance reaction rates .
Condition Yield Range Notes Evidence ID Pd(PPh), THF 60–75% Requires anhydrous conditions PdCl, DMF 50–65% Higher impurity formation
Q. How do the electronic properties of the thiophene substituents influence the compound’s reactivity?
- Methodology :
- DFT Calculations : Analyze HOMO-LUMO gaps to predict charge-transfer behavior. Thiophene’s electron-rich nature lowers LUMO levels, enhancing electrophilic substitution .
- Cyclic Voltammetry : Measure oxidation potentials (~1.2 V vs. Ag/AgCl) to assess stability in electrochemical applications .
Q. What strategies resolve overlapping NMR signals caused by similar substituents?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously. For example, distinguish between thiophene and dioxaborolane methyl groups via H-C correlations .
- Variable Temperature NMR : Reduce signal broadening by heating (e.g., 50°C in DMSO-d) .
Q. How does solubility in different solvents impact experimental design?
- Methodology :
-
Solubility Screening : Test in THF, dichloromethane, and ethyl acetate. Polar solvents (e.g., DMF) improve solubility but may degrade the boronate ester .
-
Crystallization Optimization : Use solvent mixtures (hexane/EtOAc) to grow single crystals for X-ray analysis .
Solvent Solubility (mg/mL) Stability (24 hrs) Evidence ID THF >50 Stable Water <1 Hydrolyzes
Q. What contradictions exist in reported reaction yields, and how can they be addressed?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
